

Spectroscopic Profile of Allyltriisopropylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyltriisopropylsilane*

Cat. No.: *B1276873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Allyltriisopropylsilane** (CAS No. 24400-84-8). Due to the limited availability of publicly accessible raw spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry for organosilane compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

- IUPAC Name: tri(propan-2-yl)-prop-2-enylsilane
- Synonyms: Allyl(triisopropyl)silane
- CAS Number: 24400-84-8[1]
- Molecular Formula: C₁₂H₂₆Si[1][2]
- Molecular Weight: 198.42 g/mol [1][2]
- Appearance: Colorless transparent liquid[1]
- Boiling Point: 210.7 °C at 760 mmHg[1]

- Density: 0.824 g/mL at 25 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Allyltriisopropylsilane**. These are predicted values based on the analysis of its functional groups and structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.8	m	1H	=CH-
~ 4.9	m	2H	=CH ₂
~ 1.6	d	2H	Si-CH ₂ -
~ 1.1	m	3H	Si-CH(CH ₃) ₂
~ 1.0	d	18H	Si-CH(CH ₃) ₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 135	=CH-
~ 114	=CH ₂
~ 23	Si-CH ₂ -
~ 18.5	Si-CH(CH ₃) ₂
~ 11	Si-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3075	Medium	=C-H stretch
~ 2940, 2865	Strong	C-H stretch (isopropyl)
~ 1630	Medium	C=C stretch (alkene)
~ 1460	Medium	C-H bend (isopropyl)
~ 995, 905	Strong	=C-H bend (alkene)
~ 885	Strong	Si-C stretch

Mass Spectrometry (MS)

Expected Fragmentation Pattern

The mass spectrum of **Allyltriisopropylsilane** is expected to show a molecular ion peak (M⁺) at m/z 198. Key fragmentation pathways would likely involve the loss of alkyl and allyl groups.

m/z	Fragment	Notes
198	[C ₁₂ H ₂₆ Si] ⁺	Molecular ion
157	[M - C ₃ H ₅] ⁺	Loss of allyl group
155	[M - C ₃ H ₇] ⁺	Loss of isopropyl group
113	[M - C ₃ H ₅ - C ₃ H ₇] ⁺	Subsequent loss of allyl and isopropyl groups
71	[Si(C ₃ H ₇)] ⁺	Triisopropylsilyl fragment

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

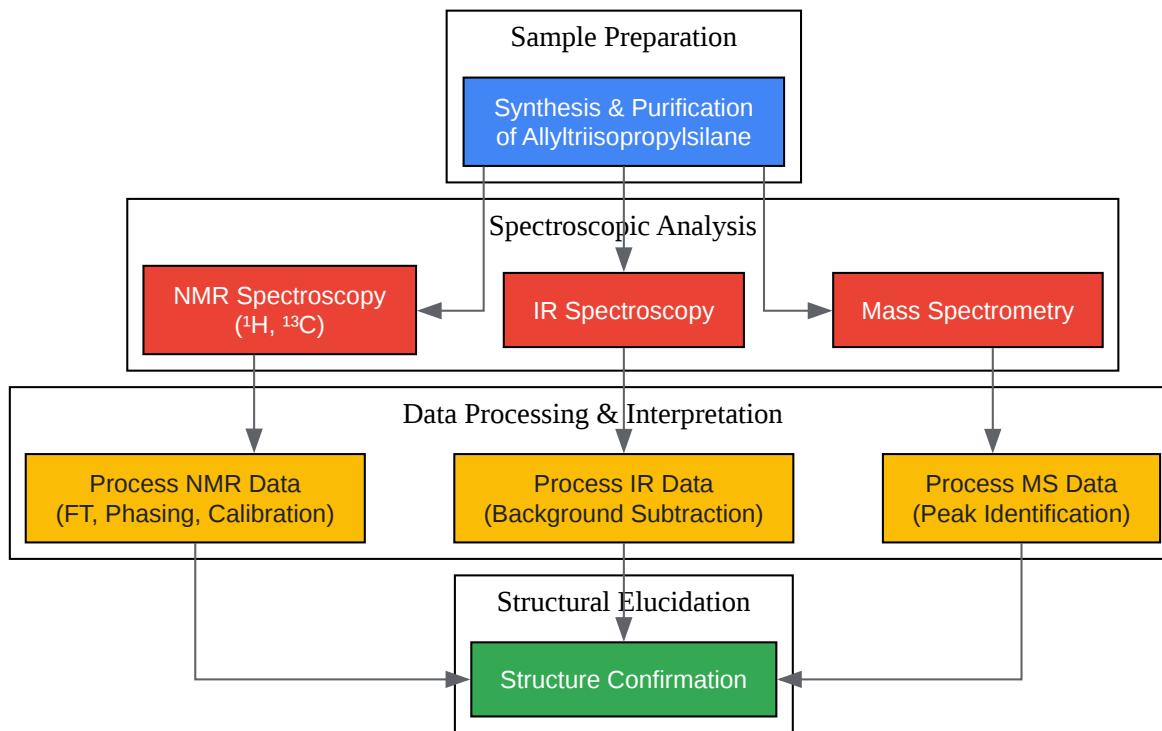
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **Allyltriisopropylsilane** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
 - Gently agitate the vial to ensure complete dissolution.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of neat **Allyltriisopropylsilane** onto a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first to create a thin liquid film.
- Data Acquisition (FTIR):
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the major absorption bands in the spectrum.
 - Correlate the wavenumbers of these bands to the characteristic vibrational frequencies of the functional groups present in **Allyltriisopropylsilane**.


Mass Spectrometry (MS)

- Sample Preparation (for GC-MS):
 - Prepare a dilute solution of **Allyltriisopropylsilane** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

- Further dilute this stock solution to a final concentration of 1-10 µg/mL.
- Transfer the final solution to an autosampler vial.
- Data Acquisition (Electron Ionization - EI):
 - Inject the sample into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.
 - The eluent from the GC is directed into the ion source of the Mass Spectrometer.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion at a specific m/z value.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
 - Propose fragmentation mechanisms to explain the observed peaks, which can provide structural information about the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **Allyltriisopropylsilane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ALLYLTRIISOPROPYLSILANE CAS#: 24400-84-8 [m.chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Allyltriisopropylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276873#spectroscopic-data-for-allyltriisopropylsilane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1276873#spectroscopic-data-for-allyltriisopropylsilane-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com